5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine
Description
Properties
IUPAC Name |
spiro[5,7-dihydro-4H-1,3-benzothiazole-6,1'-cyclohexane]-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c13-11-14-9-4-7-12(8-10(9)15-11)5-2-1-3-6-12/h1-8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMFBHWYJBBPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(C2)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzothiazole derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and in solvents like ethanol, acetonitrile, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzothiazole derivatives .
Scientific Research Applications
Biological Activities
5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine has been studied for various biological activities:
- Antimicrobial Activity :
- Antioxidant Properties :
-
Anticancer Activity :
- Studies have shown that benzothiazole derivatives can act as anticancer agents. For instance, Mannich bases derived from benzothiazoles have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer and lung cancer cells . The spiro compound may enhance this activity due to its unique structural features.
- Antidiabetic Effects :
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can produce derivatives with enhanced biological activities. The compound can be synthesized through various methods involving cyclization reactions and condensation techniques with suitable precursors such as pyrrolidine and cyanamide .
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of several aminothiazole derivatives against common pathogens. The results indicated that the spiro compound exhibited comparable activity to standard antibiotics like streptomycin, suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxic effects of benzothiazole derivatives revealed that compounds similar to this compound showed significant inhibition of cell proliferation in human cancer cell lines (MCF-7 and SK-LU-1). These findings support the potential use of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Physicochemical Properties
The target compound is compared to three key analogs (Table 1):
Key Observations :
- Spiro vs. Non-Spiro Systems: The spirocyclohexane ring in the target compound introduces conformational constraints absent in non-spiro analogs like Bt2. This rigidity may reduce off-target interactions but could also limit solubility .
- Polarity : The oxane analog’s oxygen atom increases polarity, likely enhancing solubility compared to the cyclohexane-based target compound .
- Substituent Effects : Chloro and ethyl groups in the 5-chloro-4′-ethyl analog improve antioxidant activity, highlighting the role of substituents in bioactivity .
Role of the 2-Amine Group
The 2-amine group is essential for binding in benzothiazole derivatives. Modifications at this position (e.g., replacement with bulkier groups) abolished binding affinity in histone-interacting studies, underscoring its functional importance .
Impact of Spiro Architecture
- Metabolic Stability : Spirocyclic systems are less prone to oxidative metabolism compared to linear analogs, as seen in related compounds .
Substituent Effects
- Chloro Groups : Chlorine at C5 (as in Bt2) enhances anti-inflammatory activity by increasing electron-withdrawing effects and binding to hydrophobic pockets .
- Ethyl Groups : The 4′-ethyl substituent in the 5-chloro analog improves antioxidant activity, possibly by stabilizing radical intermediates .
Biological Activity
5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₉H₁₂N₂OS
- Molecular Weight : 212.27 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization : A benzothiazole derivative reacts with a cyclohexanone derivative under controlled conditions.
- Catalysts and Solvents : Commonly used solvents include ethanol or methanol, with moderate temperatures facilitating the reaction.
- Purification Techniques : Recrystallization and chromatography ensure the compound's yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing various compounds:
- It demonstrated significant inhibition against Escherichia coli , with an inhibition zone (IZ) ranging from 20.4 to 21.2 mm and a minimum inhibitory concentration (MIC) of 3.9 µg/mL.
- The compound also showed efficacy against other bacterial strains such as Streptococcus pneumoniae and Bacillus subtilis , although less pronounced than its activity against E. coli .
Cytotoxicity and Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- It exhibited cytotoxic effects on human cancer cell lines including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).
- IC50 values reported for these cell lines were significantly lower than those of standard drugs like doxorubicin, indicating promising anticancer properties .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with specific enzymes or receptors that modulate cellular pathways.
- Potential inhibition of key metabolic processes in microbial pathogens and cancer cells.
Study on Antimicrobial Activity
In a comparative study involving various synthesized compounds:
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 21.0 | 3.9 |
| Compound B | Streptococcus pneumoniae | 18.5 | 5.0 |
| 5,7-Dihydro... | E. coli | 20.4 - 21.2 | 3.9 |
This table illustrates the superior antimicrobial activity of the spiro compound compared to others tested.
Study on Cytotoxicity
A recent investigation assessed the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.0 | Doxorubicin | 25.0 |
| HepG2 | 18.0 | Doxorubicin | 30.0 |
This comparison highlights the compound's potential as a more effective treatment option in certain contexts.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine?
Answer:
The compound is synthesized via condensation reactions between substituted ketones and 2-aminothiophenol derivatives. For example:
- Cyclohexanone derivatives (e.g., 4-ethylcyclohexanone) react with 2-amino-4-chlorothiophenol in ethanol under reflux (8–12 hours) to form the spirocyclic benzothiazole core .
- Spiro[5,5]undecane-3-one can be condensed with bromomethyl aryl ketones, followed by cyclization, to yield structurally analogous spiro-benzothiazoles .
Key parameters : Solvent (ethanol/DMF), temperature (reflux), and stoichiometric ratios (1:1 ketone to thiophenol). Yields typically range from 45–65% .
Basic: What spectroscopic techniques are critical for structural confirmation of this spiro compound?
Answer:
A multi-technique approach is essential:
- IR spectroscopy : Confirms NH stretches (~3310 cm⁻¹) and absence of carbonyl groups (if applicable) .
- NMR :
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 333 [M⁺]) confirm molecular weight .
Advanced: How do conformational dynamics of the spirocyclic system influence its reactivity and biological activity?
Answer:
- Cyclohexane ring : Adopts a chair conformation (puckering parameters: QT = 0.552 Å, θ = 180°), minimizing steric strain. Substituents at the 4′-position (e.g., ethyl groups) affect ring flexibility .
- Benzothiazole ring : Exists in an envelope conformation (C7 as flap, φ = 144.3°), influencing π-π stacking and hydrogen-bonding interactions .
- Biological implications : Conformational rigidity may enhance binding to targets (e.g., antioxidant or antitubercular proteins) by reducing entropy penalties .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
- Catalyst screening : Acidic (H₂SO₄) or basic (NaOH) conditions accelerate cyclization .
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
- Temperature control : Prolonged reflux (>8 hours) ensures complete cyclization but may degrade heat-sensitive intermediates .
Example : Replacing ethanol with DMF in the condensation step increased yield from 45% to 65% in analogous spiro systems .
Methodological: How can X-ray crystallography resolve ambiguities in spiro compound stereochemistry?
Answer:
- Single-crystal X-ray diffraction provides unambiguous confirmation of:
- Applications : Validates computational models (e.g., DFT-optimized geometries) and guides SAR studies .
Advanced: What computational methods predict the photophysical properties of benzothiazole-containing spiro compounds?
Answer:
- TD-DFT calculations : Simulate UV-Vis spectra by modeling excited-state transitions (e.g., π→π* in benzothiazole) .
- Two-photon absorption (TPA) : HBT (a benzothiazole analog) exhibits a TPA cross-section of ~50 GM in cyclohexane, suggesting potential for nonlinear optical applications .
- ESIPT modeling : Excited-state intramolecular proton transfer kinetics (e.g., τ = 1.2 ps) can be derived using kinetic Monte Carlo simulations .
Methodological: How to address contradictory data in spectroscopic characterization?
Answer:
- Contradiction example : Discrepancies in NH proton chemical shifts (δ 6.7 vs. 6.9 ppm) may arise from solvent (DMSO vs. CDCl₃) or hydrogen-bonding effects .
- Resolution :
Table 1: Comparative Synthesis Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
